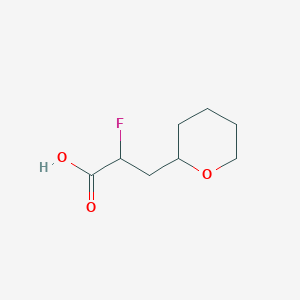
2-Fluoro-3-(oxan-2-yl)propanoic acid
Overview
Description
2-Fluoro-3-(oxan-2-yl)propanoic acid is a useful research compound. Its molecular formula is C8H13FO3 and its molecular weight is 176.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Fluoro-3-(oxan-2-yl)propanoic acid, a fluorinated compound, has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry. The introduction of fluorine into organic molecules often enhances their biological properties, making them valuable in drug design and development. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Characterization
The synthesis of this compound can be achieved through various biocatalytic pathways. A notable method involves the use of engineered E. coli strains that express specific enzymes to facilitate the transformation of simple substrates into fluorinated products. For instance, the study by Liu et al. describes the biosynthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP), which serves as a precursor for this compound .
Table 1: Key Enzymes Involved in Synthesis
| Enzyme | Function |
|---|---|
| Methylmalonyl CoA synthase | Catalyzes the formation of methylmalonyl-CoA |
| Methylmalonyl CoA reductase | Reduces methylmalonyl-CoA to produce 2-F-3-HP |
| Malonate transporter | Facilitates the uptake of malonate into cells |
Biological Activity
The biological activity of this compound is primarily attributed to its role as a substrate for various enzymatic reactions. Fluorinated compounds are known to exhibit enhanced binding affinities and altered metabolic pathways compared to their non-fluorinated counterparts. The introduction of fluorine can influence pharmacokinetics, such as absorption, distribution, metabolism, and excretion (ADME) properties.
Fluorinated compounds often interact with biological targets through several mechanisms:
- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways critical for cellular responses.
- Antioxidant Activity : Preliminary findings indicate that related fluorinated compounds exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in cells .
Case Studies
Recent research has highlighted the potential therapeutic applications of fluorinated compounds similar to this compound:
- Study on Esterase Inhibition :
- Antioxidant Properties :
Properties
IUPAC Name |
2-fluoro-3-(oxan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO3/c9-7(8(10)11)5-6-3-1-2-4-12-6/h6-7H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPNXODQUKPDKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















